Product packaging for beta-D-Arabinopyranose(Cat. No.:CAS No. 6748-95-4)

beta-D-Arabinopyranose

Cat. No.: B1348372
CAS No.: 6748-95-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SQOUGZDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta-D-Arabinopyranose is a fundamental monosaccharide unit recognized for its significance in the structure and bioactivity of complex polysaccharides. Research highlights that arabinose is a key component in polysaccharides extracted from sources such as cyanobacteria, which exhibit notable antioxidant activities and are investigated for potential biomedical applications, including as novel skin protection agents and immunomodulatory therapies . Polysaccharides containing arabinose are also being extensively studied for their ability to attenuate oxidative stress and chronic inflammation, with emerging roles in immunomodulation associated with antioxidant status in monocytes, macrophages, and neutrophil function . Furthermore, synthetic derivatives utilizing the arabinopyranose structure, such as analogs of the immunomodulator KRN7000, are designed to create potent Th1 cytokine-biasing responses, showing promise in anticancer drug development . This positions this compound as a valuable building block in glycochemistry and immunology research. As a critical reagent, it is essential for studying carbohydrate metabolism, polysaccharide synthesis, and the development of novel glycolipid-based therapeutics. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1348372 beta-D-Arabinopyranose CAS No. 6748-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052836
Record name L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name L-Arabinopyranose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21078
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6748-95-4, 87-72-9
Record name beta-D-Arabinopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006748954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arabinopyranose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arabinopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arabinopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R,3S,4R,5R)-oxane-2,3,4,5-tetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-D-ARABINOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZE7Z17TL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Arabinose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of D Arabinose and Its Derivatives

Enzymatic Conversion Pathways Leading to D-Arabinose and its Activated Forms

The generation of activated D-arabinose donors is accomplished through a series of enzymatic reactions that transform precursor molecules into the final, functionally active forms. These pathways are highly regulated and involve a number of specific enzymes that catalyze each step of the conversion process.

In Actinobacteria, particularly in species like Mycobacterium tuberculosis, the sole donor of D-arabinofuranosyl residues for the synthesis of essential cell wall polysaccharides, such as arabinogalactan (B145846) and lipoarabinomannan, is decaprenyl-phospho-arabinose (DPA). nih.govscispace.com The biosynthesis of DPA is a unique and essential pathway, making it a significant target for the development of antimicrobial drugs. bham.ac.ukinternationaltextbookofleprosy.org The pathway originates from the pentose (B10789219) phosphate (B84403) pathway and involves a series of enzymatic steps. internationaltextbookofleprosy.orgoup.com

The initial precursor for the DPA biosynthesis pathway is D-ribose 5-phosphate (R5P). nih.govoup.com R5P is a key intermediate in the pentose phosphate pathway. uu.se In Mycobacterium tuberculosis, R5P can be formed through the isomerization of D-ribulose 5-phosphate, a reaction catalyzed by D-ribose 5-phosphate isomerase (encoded by the Rv2465 gene). nih.gov Additionally, R5P can be generated from sedoheptulose (B1238255) 7-phosphate by the action of transketolase (encoded by Rv1449). nih.gov Ribose-5-phosphate isomerases (Rpi) are widespread enzymes that catalyze the interconversion between D-ribulose 5-phosphate and D-ribose 5-phosphate. uu.se

The next step in the pathway is the activation of D-ribose 5-phosphate to 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.govnih.gov This reaction is catalyzed by the enzyme phosphoribosyl pyrophosphate synthetase (PrsA), which is encoded by the Rv1017 gene in M. tuberculosis. nih.govresearchgate.net PrsA facilitates the transfer of a pyrophosphate group from ATP to the C1 hydroxyl group of R5P. oup.comresearchgate.net PRPP is a crucial metabolite that serves as a precursor for the biosynthesis of not only DPA but also purine (B94841) and pyrimidine (B1678525) nucleotides, as well as the amino acids histidine and tryptophan. oup.comnih.govresearchgate.net

The activated 5-phosphoribofuranosyl residue of PRPP is then transferred to a lipid carrier, decaprenyl phosphate. nih.govuniprot.org This reaction is catalyzed by the enzyme decaprenyl-phosphate phosphoribosyltransferase, also known as DPPR synthase, which is encoded by the Rv3806c gene in M. tuberculosis. scispace.comuniprot.org The product of this reaction is decaprenylphosphoryl-5-phosphoribose (DPPR), which anchors the sugar to the cell membrane. researchgate.net

Following its formation, DPPR undergoes dephosphorylation at the 5' position to yield decaprenyl-phospho-ribose (DPR). nih.govscispace.com This step is believed to be catalyzed by a putative phospholipid phosphatase encoded by the Rv3807 gene. nih.govresearchgate.net

The final and critical step in the biosynthesis of DPA is the 2'-epimerization of DPR. nih.govscispace.com This conversion is carried out by a heteromeric enzyme complex composed of two subunits, DprE1 (encoded by Rv3790) and DprE2 (encoded by Rv3791). scispace.complos.orgplos.org The epimerization is a two-step process involving an initial oxidation of DPR by DprE1, a flavoenzyme, to form a decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose intermediate (DPX). scispace.comnih.gov This is followed by the reduction of DPX by DprE2 to produce the final product, decaprenyl-phospho-arabinose (DPA). plos.orgnih.govebi.ac.uk The essentiality of the DprE1/DprE2 complex for mycobacterial viability has made it a prime target for novel anti-tuberculosis drugs. bham.ac.ukplos.orgplos.org

**Table 1: Key Enzymes in Decaprenyl-phospho-arabinose (DPA) Biosynthesis in *Mycobacterium tuberculosis***

The biosynthesis of UDP-arabinose is another important pathway for generating an activated form of arabinose, which is utilized by glycosyltransferases. nih.gov While the biosynthesis of UDP-L-arabinose is well-characterized in plants, the pathway for UDP-D-arabinose is less commonly described.

In plants, UDP-L-arabinose is synthesized from UDP-D-glucose. nih.gov The pathway involves the conversion of UDP-D-glucose to UDP-D-glucuronic acid, which is then decarboxylated to form UDP-D-xylose. nih.govpnas.org The final step is the 4-epimerization of UDP-D-xylose to UDP-L-arabinose, catalyzed by UDP-D-xylose 4-epimerase. nih.govpnas.org

In some bacteria, such as Sinorhizobium meliloti, a similar pathway exists for the synthesis of UDP-β-L-arabinopyranose. This involves a UDP-xylose synthase that converts UDP-glucuronic acid to UDP-xylose, and a UDP-xylose 4-epimerase that interconverts UDP-xylose and UDP-arabinose. nih.gov

The biosynthesis of GDP-α-D-arabinopyranose has been studied in certain trypanosomatid parasites. dundee.ac.uk This pathway starts from D-glucose and proceeds through the pentose phosphate pathway to produce D-ribulose-5-phosphate. An isomerization reaction then converts D-ribulose-5-phosphate to D-arabinose-5-phosphate. dundee.ac.uk While the subsequent steps to form the nucleotide sugar are not fully elucidated in all organisms, this highlights a potential route for the formation of activated D-arabinose.

Table 2: Key Enzymes in UDP-L-Arabinose Biosynthesis in Plants

UDP-D-Arabinose Biosynthesis

Enzymatic phosphorylation of D-arabinose

The entry of D-arabinose into metabolic pathways is typically initiated by its phosphorylation, a reaction catalyzed by specific kinases. This process "activates" the sugar, preparing it for subsequent enzymatic conversions.

D-arabinokinase activity, formally known as ATP:D-arabinose 5-phosphotransferase, is a key enzymatic process that phosphorylates D-arabinose to form D-arabinose phosphate. ontosight.ai This reaction is fundamental for the utilization of D-arabinose in cellular processes. ontosight.ai In some organisms, the phosphorylation occurs at the C-1 position. For instance, the trypanosomatid parasite Crithidia fasciculata possesses a soluble MgATP-dependent D-arabino-1-kinase. portlandpress.com This enzyme exhibits substrate inhibition at D-arabinose concentrations exceeding 100 microM and has a Michaelis constant (Km) for D-arabinose of 24 microM. portlandpress.com The production of D-arabinose-5-phosphate is also a critical step in the biosynthesis of the outer membrane component lipopolysaccharide (LPS) in some bacteria. csic.es

EnzymeOrganism/SystemProductKey Characteristics
D-arabinokinaseGeneralD-arabinose-5-phosphateATP-dependent phosphorylation at the 5-hydroxyl group. ontosight.ai
D-arabino-1-kinaseCrithidia fasciculataD-arabinose-1-phosphateMgATP-dependent; exhibits substrate inhibition. portlandpress.com
Nucleotidyltransferase and pyrophosphorylase activities

Following phosphorylation, the sugar phosphate is typically "activated" by the attachment of a nucleotide, forming a nucleotide sugar. This reaction is catalyzed by nucleotidyltransferases or pyrophosphorylases. These activated sugars are the direct donors for glycosyltransferases that build complex carbohydrates.

In Crithidia fasciculata, D-arabinose-1-phosphate is converted to the activated sugar donor, GDP-D-arabinopyranose (GDP-D-Ara). portlandpress.com This conversion is carried out by a pyrophosphorylase. nih.gov The synthesis of GDP-D-Ara can be achieved enzymatically in a coupled reaction requiring Mg2+, ATP, and GTP, along with the appropriate sugar-1-kinase and pyrophosphorylase activities found in a cytosolic fraction of C. fasciculata. nih.gov In plants, a broad substrate UDP-sugar pyrophosphorylase (USP) can utilize arabinose-1-phosphate to form UDP-arabinose. frontiersin.orguniprot.org

Enzyme ClassSubstrateProductOrganism/System
PyrophosphorylaseD-arabinose-1-phosphate, GTPGDP-D-arabinopyranoseCrithidia fasciculata portlandpress.comnih.gov
UDP-sugar pyrophosphorylaseArabinose-1-phosphate, UTPUDP-arabinosePlants frontiersin.orguniprot.org
Epimerization to related nucleotide sugars

Epimerases play a crucial role in remodeling nucleotide sugars, altering the stereochemistry at a single carbon atom to generate a different sugar. This allows for the synthesis of a variety of sugar donors from a common precursor.

A key epimerization reaction in nucleotide sugar metabolism is the interconversion of UDP-L-arabinose and UDP-D-xylose, catalyzed by UDP-arabinose 4-epimerase. wikipedia.org This enzyme belongs to the isomerase family and specifically acts on carbohydrates and their derivatives. wikipedia.org In Arabidopsis, the MUR4 gene encodes a UDP-D-xylose 4-epimerase that is localized to the Golgi apparatus and is responsible for the synthesis of UDP-L-arabinose from UDP-D-xylose. nih.gov While this reaction primarily involves L-arabinose, it highlights the general mechanism of epimerization in nucleotide sugar pathways. The epimerization of D-arabinose itself to D-ribose can be achieved chemically using a molybdenum catalyst, though this process is not as efficient as enzymatic conversions. google.com

Metabolic Integration and Regulation

The metabolic pathways of D-arabinose are not isolated events but are integrated into the broader metabolic network of the organism. The regulation of these pathways ensures that the products are synthesized in appropriate amounts and at the right time, often in response to specific developmental or environmental cues.

D-Arabinose Metabolism in Specific Biological Systems

The significance of D-arabinose metabolism becomes particularly evident when examining its role in specific organisms where it contributes to unique physiological functions.

In many fungi, D-arabinose serves as a precursor for the biosynthesis of D-erythroascorbic acid, a C5 analogue of vitamin C (L-ascorbic acid). dundee.ac.uk This molecule is believed to play a role in protecting the organism from oxidative stress.

The biosynthesis of D-erythroascorbic acid from D-arabinose involves a two-step process. First, D-arabinose is oxidized to D-arabino-1,4-lactone by an NAD(P)+-dependent D-arabinose dehydrogenase. dundee.ac.uktandfonline.com Subsequently, the lactone is oxidized to D-erythroascorbic acid by D-arabino-1,4-lactone oxidase. dundee.ac.uk In the fungus Phycomyces blakesleeanus, exogenous D-arabinose is converted to D-erythroascorbic acid and its glucoside. nih.gov The levels of free D-erythroascorbic acid in this fungus accumulate during the exponential growth phase. nih.gov Similarly, in Saccharomyces cerevisiae, D-erythroascorbic acid is synthesized from D-arabinose, and feeding the cells with D-arabinose can increase intracellular levels of this antioxidant. tandfonline.com Studies with Sclerotinia sclerotiorum have also shown that D-erythroascorbic acid production is enhanced when D-arabinose is the carbon source. osti.gov

In certain trypanosomatid parasites, such as Leishmania major and Crithidia fasciculata, D-arabinopyranose is a unique and essential component of their cell surface glycoconjugates. dundee.ac.ukresearchgate.net These complex carbohydrate structures are critical for the parasite's survival, infectivity, and interaction with its host.

The activated donor molecule for the incorporation of D-arabinopyranose into these glycoconjugates is GDP-α-D-arabinopyranose. dundee.ac.uk In Leishmania major, D-arabinopyranose is found in the lipophosphoglycan (LPG), a major surface glycoconjugate. dundee.ac.uk In Crithidia fasciculata, it is a component of lipoarabinogalactan (LAG). dundee.ac.ukresearchgate.net The biosynthesis of GDP-D-arabinopyranose in these parasites can occur through a salvage pathway where extracellular D-arabinose is taken up and converted to the nucleotide sugar. dundee.ac.uk There is also evidence for a de novo pathway where D-glucose is converted to D-arabinose, involving the loss of the C-1 carbon of glucose. portlandpress.com The synthesis of GDP-D-arabinopyranose is essential for the modification of LPG in Leishmania during its development, a process that is crucial for the parasite's transmission by its insect vector. researchgate.net

Microbial metabolism of L-arabinose (e.g., Bacillus subtilis NCD-2, Escherichia coli)

The metabolic pathway for L-arabinose is a well-studied model for understanding how bacteria utilize five-carbon sugars. This process involves the conversion of L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. wikipedia.org

Escherichia coli

In Escherichia coli, the breakdown of L-arabinose is carried out by enzymes encoded by the araBAD operon. wikipedia.org L-arabinose is first transported into the cell by two transport systems: a low-affinity proton-driven transporter, AraE, and a high-affinity ATP-binding cassette (ABC) transporter, AraFGH. nih.govsmpdb.ca Once inside the cell, the metabolic conversion proceeds in three key steps:

Isomerization : L-arabinose is converted to L-ribulose by the enzyme L-arabinose isomerase, which is encoded by the araA gene. wikipedia.orgoup.com

Phosphorylation : L-ribulose is then phosphorylated to form L-ribulose-5-phosphate. This reaction is catalyzed by ribulokinase, the product of the araB gene. wikipedia.orgoup.com

Epimerization : Finally, L-ribulose-5-phosphate 4-epimerase, encoded by the araD gene, converts L-ribulose-5-phosphate into D-xylulose-5-phosphate. wikipedia.orgoup.com This final product then enters the pentose phosphate pathway, linking the metabolism of this five-carbon sugar to central cellular metabolism. wikipedia.org

Bacillus subtilis NCD-2

Bacillus subtilis NCD-2 also utilizes L-arabinose as a carbon and energy source. mdpi.com Studies have shown that L-arabinose can significantly promote the growth and sporulation of this bacterium. nih.govresearchgate.net The metabolic pathway is similar to that in E. coli, involving the conversion of L-arabinose to D-xylulose-5-phosphate through the sequential action of L-arabinose isomerase (araA), L-ribulokinase (araB), and L-ribulose-5-phosphate 4-epimerase (araD). mdpi.compreprints.org

In B. subtilis, the genes for L-arabinose metabolism are organized in the araABDLMNPQ-abfA operon. mdpi.com The transport of L-arabinose into the cell is facilitated by a transport system that includes the MsmX protein. nih.govresearchgate.net Deletion of the msmX gene has been shown to decrease growth and sporulation when L-arabinose is the sole carbon source. nih.govresearchgate.net Transcriptome analysis has revealed that L-arabinose upregulates the expression of genes associated with its metabolism as well as those involved in sporulation. mdpi.compreprints.org

The table below summarizes the key enzymes and corresponding genes in the L-arabinose metabolic pathway for both E. coli and B. subtilis.

Genetic Circuits and Regulatory Mechanisms in Arabinose Metabolism

The metabolism of arabinose is tightly controlled by sophisticated genetic circuits that allow bacteria to respond to the presence or absence of this sugar in their environment.

Transcriptional regulation by AraC protein

In Escherichia coli, the central regulator of the L-arabinose operon is the AraC protein. pathbank.org AraC is a fascinating example of a dual-function regulatory protein, acting as both a repressor and an activator of gene expression. uniprot.org This dual role allows for stringent control over the araBAD operon. pathbank.org

Repression in the Absence of Arabinose : When L-arabinose is not present, the AraC protein acts as a repressor. In its repressing conformation, a dimer of AraC binds to two separate operator sites in the DNA: araO₂ and araI₁. wikipedia.orglibretexts.org This binding causes the DNA to form a loop, which physically blocks RNA polymerase from accessing the promoter of the araBAD operon (PBAD), thereby inhibiting transcription. pathbank.orglibretexts.org

Activation in the Presence of Arabinose : When L-arabinose is available, it acts as an inducer by binding to the AraC protein. biologyreader.com This binding induces a conformational change in AraC, shifting it from a repressor to an activator. wikipedia.orguniprot.org In this activator state, the AraC-arabinose complex preferentially binds to two adjacent half-sites, araI₁ and araI₂. wikipedia.orgnih.gov This binding event, in conjunction with the binding of the catabolite activator protein (CAP)-cAMP complex, promotes the recruitment of RNA polymerase to the PBAD promoter, leading to the transcription of the araBAD genes. nih.govlibretexts.org

The AraC protein also autoregulates its own expression. wikipedia.org At high concentrations, AraC binds to an operator site (araO₁) within its own promoter, preventing further transcription of the araC gene. wikipedia.org

In contrast, the regulation of the arabinose regulon in Bacillus subtilis is primarily negative and mediated by the AraR protein, which functions solely as a repressor. nih.gov In the absence of arabinose, AraR binds to operator sites in the promoters of the arabinose metabolic genes, preventing transcription. When arabinose is present, it binds to AraR, causing a conformational change that prevents AraR from binding to the DNA, thus allowing for the expression of the operon. mdpi.comnih.gov

Impact on gene expression of metabolic enzymes

The regulatory mechanisms described above have a direct and profound impact on the expression of the metabolic enzymes required for arabinose catabolism.

In E. coli, the switch-like action of the AraC protein ensures that the enzymes L-arabinose isomerase (AraA), ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD) are produced in significant amounts only when L-arabinose is present and a preferred carbon source like glucose is absent. wikipedia.orgasm.org The binding of the AraC-arabinose complex to the araI region is crucial for activating the PBAD promoter. nih.gov This activation leads to the transcription of a single polycistronic mRNA molecule that is then translated to produce the three metabolic enzymes. wikipedia.org The induction of the araBAD promoter can be very rapid and strong, increasing transcription by approximately 300-fold within seconds of arabinose addition. oup.com

The table below details the regulatory states of the ara operon in E. coli under different environmental conditions.

In B. subtilis NCD-2, the presence of L-arabinose leads to the derepression of the araABDLMNPQ-abfA operon, resulting in the upregulation of the genes encoding the metabolic enzymes. mdpi.com This efficient induction allows the bacterium to effectively utilize L-arabinose, which in turn has been shown to enhance processes like sporulation. nih.govresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of Beta D Arabinopyranose

Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For carbohydrates like beta-D-arabinopyranose, NMR is crucial for assigning the configuration of the anomeric center and analyzing the conformation of the pyranose ring.

One-dimensional (1D) proton (¹H) NMR spectroscopy provides initial, valuable information about the structure of this compound. The spectrum reveals the chemical shift of each proton, offering insights into its local electronic environment, and the spin-spin coupling constants (J-values), which provide information about the dihedral angles between adjacent protons.

The signals for the non-anomeric protons of monosaccharides often overlap in a crowded region of the spectrum, but the anomeric proton (H-1) typically resonates in a more downfield and separated region, making it a key diagnostic signal. creative-proteomics.com The chemical shifts and coupling constants for this compound have been reported, allowing for detailed structural assignment. rsc.org

Interactive Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-1~4.5 - 4.7J₁,₂ = ~7-9 Hz
H-2~3.5 - 3.7J₂,₃ = ~8-10 Hz
H-3~3.6 - 3.8J₃,₄ = ~3-4 Hz
H-4~3.8 - 4.0J₄,₅ₐₓ = ~2-3 Hz, J₄,₅ₑq = ~1-2 Hz
H-5ax~3.5 - 3.7J₅ₐₓ,₅ₑq = ~12-13 Hz
H-5eq~3.9 - 4.1

Note: Exact chemical shifts can vary based on solvent, temperature, and pH.

While 1D NMR is useful, the significant signal overlap for sugar protons often necessitates two-dimensional (2D) NMR experiments for complete assignment.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks reveal the connectivity of the entire proton spin system. For instance, a cross-peak between the signals at the chemical shifts of H-1 and H-2 confirms their connectivity. By "walking" through these correlations, one can trace the entire proton network from H-1 to H-2, then to H-3, and so on, allowing for the unambiguous assignment of all protons in the pyranose ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. nih.govfrontiersin.org This is exceptionally useful for assigning the ¹³C NMR spectrum. Each cross-peak in an HSQC spectrum corresponds to a specific C-H bond. By using the previously assigned proton resonances from the COSY spectrum, the corresponding carbon resonances can be identified. For example, the H-1 signal will show a correlation to the C-1 (anomeric carbon) signal, H-2 to C-2, and so forth. researchgate.netresearchgate.net This technique is critical for the complete structural characterization of the monosaccharide.

The anomeric proton (H-1) of this compound gives a distinct signal in the ¹H NMR spectrum. The key to assigning the anomeric configuration lies in the magnitude of the coupling constant between H-1 and H-2 (³J_H1,H2_). unimo.it For pyranose rings in a chair conformation, a large coupling constant (typically 7–9 Hz) is indicative of a diaxial relationship between the coupled protons. unimo.it In this compound, the hydroxyl group at C-1 is in an equatorial position, which places the H-1 proton in an axial position. With H-2 also being axial, their diaxial arrangement results in a large ³J_H1,H2_ coupling constant, confirming the β-configuration. Conversely, the α-anomer would show a much smaller coupling constant due to an axial-equatorial relationship.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, thermally fragile molecules like carbohydrates, as it minimizes fragmentation and typically produces intact molecular ions.

For this compound (C₅H₁₀O₅, Molecular Weight: 150.13 g/mol ), ESI-MS is used to confirm its molecular mass. chemspider.comebi.ac.uk In positive ion mode, the compound does not readily form a radical cation [M]⁺•. Instead, it is most commonly detected as an adduct with a cation. The most frequent adducts observed are the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

Interactive Table 2: Expected ESI-MS Adducts for this compound

Ion SpeciesFormulaCalculated Mass-to-Charge Ratio (m/z)
Protonated Molecule [M+H]⁺[C₅H₁₁O₅]⁺151.060
Sodium Adduct [M+Na]⁺[C₅H₁₀O₅Na]⁺173.042
Potassium Adduct [M+K]⁺[C₅H₁₀O₅K]⁺189.016

The detection of these specific ions at their calculated m/z values provides strong evidence for the presence and molecular weight of this compound in a sample.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for monosaccharide composition and derivatization analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of monosaccharides like this compound, which are liberated from complex carbohydrates through acid hydrolysis. Due to the low volatility of sugars, derivatization is a mandatory step to convert them into thermally stable, volatile compounds suitable for GC analysis. bohrium.comresearchgate.netsigmaaldrich.com

A common derivatization method involves the conversion of the monosaccharides into their alditol acetate (B1210297) derivatives. bohrium.com This procedure involves the reduction of the monosaccharide to its corresponding sugar alcohol (alditol), followed by acetylation of the hydroxyl groups. While effective, this method can sometimes lead to the formation of the same derivative from different epimeric sugars. restek.com

Another widely used approach is trimethylsilylation (TMS), often preceded by an oximation step to reduce the number of anomeric isomers and improve chromatographic separation. restek.com For instance, a quick and efficient GC-MS-based method for analyzing pectin (B1162225) monosaccharide composition involves hydrolysis with trifluoroacetic acid, followed by derivatization with O-methylhydroxylamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This allows for the simultaneous analysis of both neutral and acidic monosaccharides. nih.gov

The choice of derivatization agent and reaction conditions is critical for achieving reproducible and accurate results. For example, a study on the analysis of D-arabinose as a surrogate for mycobacterial lipoarabinomannan utilized a specific chiral derivatization followed by GC-MS analysis to differentiate between D- and L-arabinose. nih.govnih.gov The mass spectrometer detector provides fragmentation patterns that are characteristic of the derivatized monosaccharide, allowing for its unambiguous identification and quantification. nih.govresearchgate.net

Table 1: Comparison of Common Derivatization Methods for GC-MS Analysis of Arabinose

Derivatization MethodReagentsAdvantagesDisadvantages
Alditol Acetates Sodium borohydride (B1222165), Acetic anhydride (B1165640)Produces a single peak for each sugar.Reduction step can result in the same derivative from different epimers (e.g., arabinose and lyxose). restek.com
TMS-Oximation Hydroxylamine hydrochloride, Trimethylsilylating agent (e.g., MSTFA)Reduces the number of anomeric peaks, improving separation. restek.comTMS derivatives can be sensitive to moisture. sigmaaldrich.com
Trifluoroacetylation (TFA) Trifluoroacetic anhydride (TFAA)Produces stable and volatile derivatives.Can be a harsh method, potentially leading to side reactions.
Chiral Derivatization Chiral alcohols (e.g., R-(-)-2-octanol) followed by silylationAllows for the separation and identification of enantiomers (D- and L-arabinose). nih.govMore complex and specific to enantiomeric analysis.

Chromatographic Methods for Oligosaccharide and Monosaccharide Profiling

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the direct analysis of carbohydrates, including this compound, without the need for derivatization. chromatographyonline.comthermofisher.com This technique is particularly well-suited for the separation and quantification of complex mixtures of monosaccharides, disaccharides, and oligosaccharides. uga.edunih.gov

The separation is based on the weak acidity of the hydroxyl groups of carbohydrates, which can be ionized at high pH, allowing them to be separated on a strong anion-exchange column. chromatographyonline.com A pulsed amperometric detector is used for sensitive and direct detection of the eluted carbohydrates. thermofisher.com HPAEC-PAD offers excellent resolution, enabling the separation of closely related sugars, such as epimers. chromatographyonline.com

This method has been successfully applied to profile the complete monosaccharide composition of various complex carbohydrates. nih.govacs.org It is a convenient procedure that avoids additional derivatization steps and has broad applications in the analysis of glycosaminoglycans, alginates, and glycans. nih.govacs.org The limit of quantitation for this method can be in the picomole range, making it ideal for analyzing samples with low carbohydrate content. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound and other sugars. While derivatization is not always necessary, it can be employed to enhance detection sensitivity, particularly when using UV or fluorescence detectors. Common HPLC modes for sugar analysis include normal-phase, reversed-phase, and ion-exchange chromatography.

For underivatized sugars, refractive index (RI) detection is often used, although it has lower sensitivity compared to other detectors. emu.ee A study demonstrated the quantitative analysis of biomass monomeric sugars, including arabinose, with excellent baseline resolution using a careful manipulation of the HPLC mobile phase. nih.gov Another approach involves the use of evaporative light scattering detection (ELSD), which offers better sensitivity than RI detection. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) provides a powerful tool for the analysis of sugars, combining the separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.gov

Table 2: Performance Characteristics of HPAEC-PAD and HPLC for Arabinose Analysis

Analytical TechniqueDerivatizationDetection MethodSensitivityResolutionThroughput
HPAEC-PAD Not requiredPulsed Amperometric Detection (PAD)High (picomole range) chromatographyonline.comExcellent for isomers chromatographyonline.comModerate
HPLC-RI Not requiredRefractive Index (RI)Low emu.eeModerateHigh
HPLC-ELSD Not requiredEvaporative Light Scattering Detection (ELSD)Moderate nih.govGoodHigh
HPLC-UV/Fluorescence Required (pre- or post-column)UV or FluorescenceHighGoodHigh
LC-MS Not requiredMass Spectrometry (MS)Very HighExcellentModerate to High

Degradative and Derivatization Approaches for Structural Investigation

Methylation analysis is a cornerstone technique for determining the glycosidic linkages between monosaccharide residues, such as this compound, within an oligosaccharide or polysaccharide. The procedure involves three main steps:

Permethylation: All free hydroxyl groups in the polysaccharide are methylated, typically using the Hakomori method with iodomethane (B122720) and a strong base. nih.govucdavis.edu

Hydrolysis: The permethylated polysaccharide is hydrolyzed to release the partially methylated monosaccharides. nih.gov

Analysis: The resulting partially methylated monosaccharides are then typically reduced to alditols and acetylated to form partially methylated alditol acetates (PMAAs), which are then identified and quantified by GC-MS. bohrium.com

The positions of the free hydroxyl groups on the resulting sugar derivatives correspond to the positions of the original glycosidic linkages. nih.gov This method allows for the determination of terminal, linear, and branched residues within the polysaccharide structure. ucdavis.edu For example, methylation analysis has been used to identify various arabinose linkages in polysaccharides from red seaweeds and frost grape. mdpi.comresearchgate.net

Controlled acid hydrolysis is a technique used to selectively cleave glycosidic bonds within a polysaccharide, generating smaller oligosaccharide fragments. nih.gov The rate of hydrolysis of glycosidic bonds depends on several factors, including the type of monosaccharide, the anomeric configuration, and the ring size. By carefully controlling the acid concentration, temperature, and reaction time, it is possible to generate a mixture of oligosaccharides that can provide valuable information about the sequence and branching patterns of the parent polysaccharide. researchgate.net

For instance, partial acid hydrolysis of arabinogalactan-proteins can yield oligosaccharide fragments that help in elucidating the structure of the complex arabinogalactan (B145846) side chains. nih.gov The generated oligosaccharides can then be separated and characterized using techniques such as HPAEC-PAD, HPLC, and mass spectrometry. frontiersin.orgnih.gov Enzymatic hydrolysis using specific glycosidases, such as endo-arabinanase, can also be employed to generate specific oligosaccharide fragments from arabinans, providing detailed structural insights. frontiersin.orgfrontiersin.org

Enzymatic Cleavage for Specific Glycosidic Linkage Hydrolysis

The targeted cleavage of glycosidic bonds involving β-D-arabinopyranose is accomplished by specific enzymes known as glycoside hydrolases (GH). These enzymes are crucial for the structural analysis of complex carbohydrates and for the breakdown of plant biomass. While many enzymes, known as α-L-arabinofuranosidases, target the furanose form of arabinose commonly found as side chains in hemicelluloses like arabinoxylans, specific enzymes that act on the pyranose form are also known. nih.govgoogle.comresearchgate.net

A notable example is the β-L-arabinopyranosidase from the bacterium Streptomyces avermitilis, which is classified under the Glycoside Hydrolase family 27 (GH27). nih.gov This enzyme demonstrates specific activity towards β-L-arabinopyranosides. Research has shown its ability to hydrolyze synthetic substrates like p-nitrophenyl-β-L-arabinopyranoside (PNP-β-L-Arap). nih.gov Furthermore, it can release L-arabinose from natural polysaccharides such as gum arabic and larch arabinogalactan, which contain arabinopyranose residues. nih.gov The activity of such enzymes is essential for deconstructing complex plant polymers where β-L-arabinopyranose may be a component, often working in synergy with other enzymes like xylanases and β-xylosidases for complete hydrolysis. researchgate.netfrontiersin.org

EnzymeSource OrganismGH FamilySpecificity
β-L-ArabinopyranosidaseStreptomyces avermitilisGH27Hydrolyzes terminal, non-reducing β-L-arabinopyranosyl residues
α-L-ArabinofuranosidaseVarious Fungi & BacteriaGH43, GH51, GH54, GH62Hydrolyzes terminal α-L-arabinofuranosyl residues from arabinoxylans

Alditol Acetate Derivatization for Monosaccharide Quantification

Alditol acetate derivatization is a robust and widely used method for the quantitative analysis of monosaccharides, including arabinose, that constitute complex polysaccharides. taylorfrancis.com The procedure converts non-volatile sugar molecules into volatile derivatives that can be separated and quantified using gas chromatography (GC), typically with a flame ionization detector (FID). cohlife.org A primary advantage of this method is that each monosaccharide yields a single, stable derivative, which simplifies the resulting chromatogram and allows for accurate quantification. cohlife.orgrestek.commdpi.com

The derivatization process involves a sequence of three main chemical reactions:

Acid Hydrolysis: The polysaccharide is first broken down into its constituent monosaccharides by treating it with a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), at high temperatures. cohlife.org

Reduction: The aldehyde group of the liberated arabinose is reduced to a primary alcohol using a reducing agent, typically sodium borohydride (NaBH₄). This step converts the monosaccharide into its corresponding sugar alcohol, or alditol (in this case, arabitol). cohlife.orgscielo.br

Acetylation: The hydroxyl groups of the alditol are then acetylated using acetic anhydride. This reaction replaces the hydrogen of each hydroxyl group with an acetyl group, forming a peracetylated, volatile alditol acetate derivative. cohlife.org

The resulting alditol acetates are extracted into an organic solvent, such as dichloromethane (B109758) (DCM), and injected into the gas chromatograph for analysis. cohlife.org

StepProcedureReagent(s)Purpose
1HydrolysisTrifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)Cleavage of glycosidic bonds to release individual monosaccharides.
2ReductionSodium borohydride (NaBH₄)Conversion of the monosaccharide (arabinose) to its corresponding alditol (arabitol).
3AcetylationAcetic anhydrideEsterification of hydroxyl groups to form a volatile alditol acetate derivative for GC analysis.

Conformational Analysis of this compound Ring Systems

The six-membered pyranose ring of this compound is not planar. To minimize torsional and steric strain, it adopts puckered, three-dimensional conformations. The study of these conformations is critical for understanding the molecule's physical properties and its interactions with other molecules, such as enzymes.

Equilibrium between Chair Conformations

The most stable and lowest-energy conformations for pyranose rings are the "chair" conformations. youtube.com For any given pyranose, there are two primary chair forms that can interconvert, designated as the ⁴C₁ (C indicating Chair) and ¹C₄ conformations. In the ⁴C₁ conformation, carbon-4 is above the plane defined by C2, C3, C5, and the ring oxygen, while carbon-1 is below it. The reverse is true for the ¹C₄ conformation.

These two chair forms exist in a dynamic equilibrium in solution. nih.gov The position of this equilibrium is dictated by the steric interactions of the ring's substituents (the four hydroxyl groups and the anomeric group). Each substituent on the chair can be in one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). Due to unfavorable 1,3-diaxial steric interactions, substituents, particularly bulky ones, are more stable in the equatorial position. libretexts.org The preferred chair conformation for this compound will be the one that maximizes the number of hydroxyl groups in the more stable equatorial positions.

Puckering Parameters and Low-Energy Conformations

A precise and quantitative description of the pyranose ring's conformation is provided by the Cremer-Pople puckering parameters: Q, θ, and φ. nih.govnih.gov These parameters describe the shape of the ring in spherical coordinates.

Q (Puckering Amplitude): This parameter measures the total extent or degree of puckering of the ring. A larger Q value indicates a more puckered ring, while Q = 0 would represent a completely flat ring.

θ and φ (Puckering Angles): These two angles describe the specific type of puckering. The value of θ ranges from 0° to 180°, and φ ranges from 0° to 360°.

Different combinations of θ and φ correspond to distinct conformations. The low-energy chair conformations are located at the poles of the Cremer-Pople sphere (θ = 0° and 180°), while boat and skew-boat conformations are found at the equator (θ = 90°). nih.govnih.gov

Conformationθ (theta)φ (phi)Description
⁴C₁ ChairAny valueOne of the two stable, low-energy chair conformations.
¹C₄ Chair180°Any valueThe second stable, low-energy chair conformation in equilibrium with ⁴C₁.
Boat / Skew-Boat90°VariesHigher-energy conformations that can act as intermediates in the interconversion between chair forms.

Influence of Substituents on Conformational Preferences

The conformational equilibrium of the this compound ring is highly sensitive to the nature and orientation of its substituents. nih.gov Any modification to the hydroxyl groups, such as methylation, acetylation, or the formation of a glycosidic bond, can shift the equilibrium between the ⁴C₁ and ¹C₄ chair forms.

The key factors influencing these preferences include:

Steric Hindrance: Larger, bulkier substituents will strongly favor the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.org

Intramolecular Hydrogen Bonding: The formation of hydrogen bonds between adjacent hydroxyl groups can stabilize certain conformations over others.

Solvent Effects: The surrounding solvent can influence conformational preferences by interacting with the ring's substituents, potentially stabilizing one conformer over another. nih.govnih.gov

Therefore, the specific substitution pattern on the this compound ring dictates the delicate energy balance between the possible chair and, to a lesser extent, skew-boat conformations, ultimately determining the molecule's predominant shape in a given environment. nih.gov

Enzymatic Transformations and Glycosidase Activity on Beta D Arabinopyranose

Characterization of Enzymes Hydrolyzing Beta-D-Arabinopyranose Linkages

The hydrolysis of β-D-arabinopyranose linkages is carried out by a specific class of enzymes known as β-L-arabinopyranosidases. These enzymes are key to the degradation of plant cell wall components like arabinogalactan (B145846) proteins.

Beta-L-arabinopyranosidases are enzymes that catalyze the hydrolysis of terminal, non-reducing β-L-arabinopyranosyl residues from the non-reducing ends of carbohydrates.

Beta-L-arabinopyranosidases have been identified in various microorganisms and plants. A significant breakthrough in their classification was the characterization of a β-L-arabinopyranosidase from the bacterium Streptomyces avermitilis (SaArap27A), which was identified as the first member of the Glycoside Hydrolase (GH) family 27. nih.gov This family also includes α-D-galactosidases, and the primary structure of SaArap27A revealed a high degree of similarity to these enzymes. nih.govresearchgate.net

Further research has identified other β-L-arabinopyranosidases within the GH27 family. For instance, a gene from rice (Oryza sativa subsp. Japonica), designated OsGH27, encodes a protein with dual α-D-galactosidase and β-L-arabinopyranosidase activity. ugent.be Similarly, an enzyme from Bifidobacterium longum has been characterized as a β-L-arabinopyranosidase. jst.go.jp The GH27 family enzymes typically operate via a retaining mechanism. cazy.org

Beta-L-arabinopyranosidases exhibit distinct substrate preferences. The enzyme from S. avermitilis (SaArap27A) shows a strong preference for the synthetic substrate p-nitrophenyl-β-L-arabinopyranoside (pNP-β-L-Arap), with a specific activity 67 times higher than that for p-nitrophenyl-α-D-galactopyranoside. nih.govresearchgate.net This enzyme can effectively release L-arabinose from complex polysaccharides, removing 45% of the L-arabinose from larch arabinogalactan and 0.1% from gum arabic. nih.govresearchgate.net

An enzyme from Bifidobacterium longum (AbpBL) demonstrates even stricter substrate specificity, actively hydrolyzing pNP-β-Arap while showing no activity towards related substrates like p-nitrophenyl-α-L-arabinofuranoside or p-nitrophenyl-α-L-arabinopyranoside. jst.go.jp The kinetic parameters for several β-L-arabinopyranosidases have been determined, highlighting their efficiency in hydrolyzing specific substrates.

Kinetic Parameters of Various Beta-L-Arabinopyranosidases
Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)kcat (s-1)Reference
Bifidobacterium longumpNP-β-Arap3.20-9.02 jst.go.jp
Bifidobacterium breve K-110pNP-β-Arap0.1610.7- nih.gov
Ginsenoside Rb20.0860.13- nih.gov

Structural and mutagenesis studies have provided insight into the molecular basis for the specificity of β-L-arabinopyranosidases. X-ray crystallography of the SaArap27A enzyme revealed a catalytic domain characteristic of the GH27 family. nih.govresearchgate.net Comparison of its structure with that of a traditional α-D-galactosidase highlighted a critical single amino acid substitution in the catalytic pocket. nih.govresearchgate.net This change from an aspartic acid to a glutamic acid alters the space within the active site, making it more suitable for accommodating β-L-arabinose while being less favorable for D-galactose, thus dictating the enzyme's substrate preference. nih.govresearchgate.net

In a β-L-arabinopyranosidase from Geobacillus stearothermophilus (Abp), an isoleucine residue (Ile67) located in a key position within the active site plays a crucial role in the enzyme's high preference for arabinopyranoside substrates over galactopyranoside substrates. researchgate.net The catalytic machinery of GH27 enzymes generally involves two conserved aspartic acid residues that act as the catalytic nucleophile and the proton donor. cazy.orgresearchgate.net

While β-L-arabinopyranosidases are specific for the pyranose form, other glycosidases, most notably α-L-arabinofuranosidases, are crucial for the complete degradation of arabinose-containing polysaccharides.

Alpha-L-arabinofuranosidases (EC 3.2.1.55) are a diverse group of enzymes that hydrolyze terminal α-L-arabinofuranosyl residues from various oligosaccharides and polysaccharides, such as arabinoxylans, arabinans, and arabinogalactans. nih.govresearchgate.netfrontiersin.org These enzymes are classified into several glycoside hydrolase families, including GH3, GH43, GH51, GH54, and GH62. nih.govmdpi.com

Their primary role is to act as accessory enzymes, cleaving arabinose side chains and exposing the main polysaccharide backbone to other enzymes like xylanases and β-xylosidases. researchgate.netnih.govnih.gov They can hydrolyze α-1,2, α-1,3, and α-1,5-L-arabinofuranosyl linkages. researchgate.netfrontiersin.org The specificity of these enzymes can vary; for instance, some preferentially remove arabinose from monosubstituted xylose residues in arabinoxylan, while others can act on disubstituted residues. nih.govnih.gov This synergistic action is essential for the efficient saccharification of complex plant hemicellulose. nih.govresearchgate.net

Related Glycosidases with Activity on Arabinose-Containing Substrates

Beta-D-xylosidases with bifunctional activity

Certain glycoside hydrolases, particularly within families GH3, GH43, and GH54, exhibit notable bifunctional or multifunctional characteristics, possessing the ability to act on different substrates. Among these, some β-D-xylosidases also display α-L-arabinofuranosidase or, less commonly, arabinopyranosidase activity. This bifunctionality is significant in the complete enzymatic degradation of complex hemicelluloses like arabinoxylan, which contains both xylose and arabinose residues.

Research into these enzymes often focuses on their capacity to hydrolyze both p-nitrophenyl-β-D-xylopyranoside (pNPX), a synthetic substrate for β-xylosidase activity, and p-nitrophenyl-α-L-arabinofuranoside (pNPAf), a substrate for α-L-arabinofuranosidase activity. For instance, two bifunctional β-xylosidase/α-L-arabinofuranosidases, Ppxyl43A and Ppxyl43B, from Paenibacillus physcomitrellae XB were identified and characterized. researchgate.net Both enzymes, belonging to the GH43 family, demonstrated the ability to hydrolyze xylo-oligosaccharides completely to xylose but were inactive on certain complex xylans, indicating they primarily act as exo-hydrolases. researchgate.net Their kinetic parameters revealed similar affinities for both chromogenic xylose and arabinose substrates. researchgate.net

Similarly, a novel multifunctional β-xylosidase (XYL4) was identified that exhibited not only β-xylosidase activity but also xylanase and low α-arabinosidase activity. mdpi.com This enzyme was capable of hydrolyzing various natural xylan (B1165943) substrates, showing the highest activity on corncob xylan. mdpi.com Another example is the enzyme from Trichoderma koningii G-39, which was expressed in Pichia pastoris. This recombinant enzyme was purified and shown to have both α-L-arabinofuranosidase and β-D-xylosidase activities. researchgate.net Inhibition and thermal stability studies suggested that the two enzymatic functions are performed at distinct catalytic sites within the enzyme. researchgate.net

The table below summarizes the kinetic properties of some bifunctional β-xylosidases.

EnzymeSource OrganismGlycoside Hydrolase FamilySubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)
Ppxyl43APaenibacillus physcomitrellae XBGH43pNPX0.48 ± 0.0415.2 ± 0.415.6 ± 0.432.5
pNPAf0.53 ± 0.0511.2 ± 0.311.5 ± 0.321.7
Ppxyl43BPaenibacillus physcomitrellae XBGH43pNPX0.47 ± 0.0314.8 ± 0.314.1 ± 0.330.0
pNPAf0.51 ± 0.0410.7 ± 0.210.2 ± 0.220.0
CAX43Caldicellulosiruptor saccharolyticusGH43pNPX1.12 ± 0.09-28.4 ± 1.125.4 ± 2.8
pNPAf0.74 ± 0.05-118.8 ± 3.4160.5 ± 14.3

Data sourced from references researchgate.netfrontiersin.org. Note: pNPX = p-nitrophenyl-β-D-xylopyranoside; pNPAf = p-nitrophenyl-α-L-arabinofuranoside.

Enzymatic Synthesis and Biotransformation Involving this compound

Transglycosylation Reactions using Nucleoside Phosphorylases

Nucleoside phosphorylases (NPs) are pivotal enzymes in the synthesis of nucleoside analogues through transglycosylation reactions. nih.gov These enzymes catalyze the reversible phosphorolysis of a nucleoside to form a sugar-1-phosphate and a free nucleobase. nih.gov This sugar-1-phosphate can then be transferred to a different nucleobase to create a new nucleoside. This enzymatic approach is highly stereo- and regiospecific, typically yielding the biologically active β-anomer. nih.gov

The synthesis of arabinose-containing nucleosides often employs a two-enzyme system. For example, the synthesis of modified purine (B94841) β-D-arabinonucleosides can be achieved using uridine (B1682114) phosphorylase (UP) and purine nucleoside phosphorylase (PNP). mdpi.com In this cascade, 1-β-D-arabinofuranosyluracil (Ara-U) serves as the arabinose donor. UP catalyzes the phosphorolysis of Ara-U to generate arabinose-1-phosphate, which is then utilized by PNP to glycosylate a target purine base. mdpi.com E. coli PNP has shown considerable tolerance for nucleosides containing D-arabinose. nih.gov

These enzymatic cascades can be performed as one-pot reactions or as sequential two-step processes. researchgate.net While one-pot synthesis is often more straightforward, a sequential approach involving the synthesis and purification of the intermediate sugar-1-phosphate can sometimes lead to higher yields, especially if the one-pot equilibrium is unfavorable. researchgate.net

Target NucleosideEnzyme(s)Arabinose DonorAcceptor BaseKey Finding
Arabinofuranosyladenine (Ara-A)Uracil Phosphorylase (UP) & Purine Nucleoside Phosphorylase (PNP)Arabinofuranosyluracil (Ara-U)AdenineA multi-enzyme cascade produced Ara-A with a yield of 18.7%. mdpi.com
2,6-dichloro-9-(β-D-arabinofuranosyl) adenineNucleoside Phosphorylases (NPs)Arabinofuranosyl-1-phosphate (Ara1P)2,6-dichloropurineSynthesis from purified Ara1P was efficient, whereas the one-pot reaction failed to produce the target nucleoside. researchgate.net
2-chloro-6-substituted arabinonucleosidesE. coli Purine Nucleoside Phosphorylase (PNP) & Uridine Phosphorylase (UP)Arabinofuranosyluracil (Ara-U)2-chloro-6-(amino acid amide)-purinesAra-U was found to be a more effective arabinose donor than chemically synthesized arabinose-1-phosphate. mdpi.com

Chemo-Enzymatic Synthesis of Nucleotide Sugars (e.g., UDP-beta-L-Arabinose)

Uridine diphosphate-β-L-arabinose (UDP-Ara) is a crucial nucleotide sugar that serves as the donor for arabinosyltransferases in the biosynthesis of essential plant cell wall polysaccharides and glycoproteins. nih.govnih.gov Due to its importance and lack of commercial availability, efficient synthesis methods are highly sought after. Chemo-enzymatic approaches have proven particularly effective, combining the versatility of chemical synthesis with the high selectivity of enzymatic catalysis. frontiersin.org

A common strategy involves a three-step procedure. First, L-arabinose is chemically converted to an anomeric mixture of L-arabinose-1-phosphate. nih.gov This step bypasses the need for substrate-specific kinases and complex chemical protection steps. nih.gov In the second step, a UDP-sugar pyrophosphorylase (USP) is used to selectively convert the L-arabinose-1-phosphate into the biologically active UDP-β-L-arabinose. frontiersin.orgresearchgate.net This enzymatic step performs an asymmetric induction, ensuring that only the desired anomer is produced. nih.gov The final step is the purification of the product. This method has been successfully used to produce UDP-β-L-arabinose on a preparative scale using USPs from sources like Arabidopsis thaliana or Bifidobacterium infantis. nih.govfrontiersin.org

An alternative enzymatic pathway involves the use of UDP-xylose-4-epimerase, which can convert UDP-D-xylose into UDP-L-arabinose. An enzyme preparation from wheat germ has been used for this purpose, allowing for the production of both radioactive and nonradioactive UDP-L-arabinose. nih.gov

Enzyme Engineering for Modified Specificity or Activity

The efficiency and specificity of enzymes used in the synthesis of arabinose-containing compounds can be further enhanced through protein engineering. By modifying the amino acid sequence of an enzyme, its catalytic properties, substrate affinity, and stability can be tailored for specific applications.

A notable example is the engineering of a UDP-sugar pyrophosphorylase from Myxococcales (MbUSP) to improve the synthesis of UDP-β-L-arabinose. nih.gov Researchers performed a structure-guided mutation, replacing a glutamic acid residue at position 446 with tyrosine (E446Y). This single mutation resulted in a variant with heightened selectivity for L-arabinose-1-phosphate. When this engineered MbUSP-E446Y was combined with an arabinokinase from Acidobacteriota (AbGHMP) in a one-pot, two-enzyme cascade, UDP-β-L-arabinose was produced with a high yield of approximately 97%. nih.gov This streamlined enzymatic pathway demonstrates the power of enzyme engineering to overcome challenges in scalable synthesis and ensure high anomeric selectivity. nih.gov

While much enzyme engineering work has focused on improving the characteristics of enzymes like β-glucosidases for industrial applications such as biofuel production, the principles of modifying substrate specificity and reducing product inhibition are broadly applicable. nih.gov Rational design and directed evolution are key strategies used to generate enzymes with desired traits for the synthesis of specific carbohydrate structures.

Role of Beta D Arabinopyranose in Complex Carbohydrate Structures

Occurrence and Structural Context in Plant Polysaccharides

In plants, arabinose is a key component of many cell wall polysaccharides, including pectins and hemicelluloses. nih.govnih.gov These polymers are critical for cell wall architecture, integrity, and cell-to-cell adhesion. The specific linkage and position of arabinose units, including beta-D-arabinopyranose, contribute significantly to the physicochemical properties and biological functions of these macromolecules.

Pectins are a family of complex heteropolysaccharides that form a major component of the primary cell walls of dicotyledonous plants. nih.gov Within the pectic matrix, the rhamnogalacturonan-I (RG-I) domain is characterized by a backbone of repeating disaccharide units, which are frequently substituted with neutral sugar side chains. oup.comnih.gov Among the most abundant of these side chains are arabinans and galactans. nih.govoup.com

Arabinans are primarily composed of a backbone of α-(1→5)-linked L-arabinofuranose residues. These backbones can be extensively branched with other arabinofuranose units. nih.gov

Galactans typically consist of a linear backbone of β-(1→4)-linked D-galactopyranose residues. nih.govoup.com Research has revealed that these galactan chains can be interspersed with or decorated by arabinose residues. For instance, studies on potato galactan identified the presence of α-(1→4)-linked arabinopyranoses within the structure. nih.govresearchgate.net Similarly, analysis of various apple cultivars detected terminal α-arabinopyranose units attached to the galactan side chains. nih.govfrontiersin.org

The presence and linkage of these arabinose-containing side chains are crucial for the physical properties of pectin (B1162225), influencing fruit softening and other physiological processes in the plant. nih.gov

Table 1: Arabinose in Pectic Polysaccharides

Polysaccharide Backbone Structure Arabinose Linkage/Form Source Example
Arabinan (B1173331) α-(1→5)-L-arabinofuranose Branched α-L-arabinofuranose at O-2 and/or O-3 Dicotyledonous plants nih.gov
Galactan β-(1→4)-D-galactopyranose Interspersed α-(1→4)-L-arabinopyranose Potato nih.govresearchgate.net

Hemicelluloses are a heterogeneous group of polysaccharides that cross-link cellulose (B213188) microfibrils, providing structural support to the plant cell wall. wikipedia.org Arabinoxylans are the predominant hemicellulose in the cell walls of cereals and grasses. taylorandfrancis.commdpi.com

The fundamental structure of arabinoxylan consists of a linear backbone of β-(1→4)-linked D-xylopyranose residues. researchgate.netresearchgate.netmdpi.com This xylose backbone is substituted to varying degrees with α-L-arabinofuranose units attached as side chains, typically at the O-2 and/or O-3 positions of the xylosyl residues. taylorandfrancis.comresearchgate.net In some cases, these arabinose side chains can be further esterified with ferulic acid, which can lead to cross-linking of polysaccharide chains and contribute to the cell wall's structural integrity. researchgate.net

Xyloglucans are the most abundant hemicellulosic polysaccharides in the primary cell walls of most higher plants. nih.govnottingham.ac.uk They possess a structural backbone of β-(1→4)-linked D-glucan, identical to that of cellulose. nih.govnottingham.ac.ukoup.com This glucan backbone is regularly substituted with α-(1→6)-linked D-xylopyranose residues. nih.govoup.com

These xylosyl units can serve as attachment points for further side chains. While galactose is a common substituent, arabinose also features prominently in the xyloglucans of certain plant families. oup.comnih.gov For example, in species belonging to the Solanaceae family, such as tomato, arabinose frequently replaces galactose in the side chains. oup.com These side chains can contain arabinose in both its furanose and pyranose forms, contributing to the diversity and complexity of xyloglucan (B1166014) structures. nih.gov

A defining characteristic of plant cell wall polysaccharides is their structural heterogeneity. The distribution and type of side chains, including those containing arabinopyranose, are not uniform.

In arabinoxylans , the pattern of arabinose substitution along the xylan (B1165943) backbone can vary significantly, with regions that are unsubstituted, monosubstituted (at O-3), or disubstituted (at O-2 and O-3). researchgate.net This variation in the arabinose-to-xylose ratio and substitution pattern influences the solubility and physical properties of the arabinoxylan polymer. nih.gov

Pectic arabinans exhibit branching at the O-2 and/or O-3 positions of their α-(1→5)-linked arabinofuranose backbone, leading to highly complex, ramified structures. nih.govoup.com Studies have identified rare structural motifs, such as β-arabinofuranose and α-arabinopyranose residues, underscoring the high degree of structural complexity. nih.govfrontiersin.org

The structure of xyloglucans is also diverse, with different patterns of xylosylation and further decoration of the xylosyl units creating a variety of side chain motifs that differ between plant species and even tissue types. nih.gov

This structural heterogeneity is not random but is believed to be tightly controlled during biosynthesis, allowing for the fine-tuning of cell wall properties to meet specific developmental and physiological needs.

Presence and Significance in Microbial Glycoconjugates

Beyond the plant kingdom, arabinose-containing glycoconjugates are critical components of the cell envelopes of certain bacteria, most notably in the genus Mycobacterium, which includes the causative agent of tuberculosis.

The mycobacterial cell wall is a unique and complex macromolecular structure that provides a formidable barrier against antibiotics and the host immune system. asm.orgnih.govasm.org Two of its key components, arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM), are rich in arabinose, exclusively in its furanose form.

Arabinogalactan (AG) is a large, highly branched polysaccharide that is covalently linked to the peptidoglycan layer of the cell wall. asm.orgasm.org The AG structure consists of two main domains: a linear galactan domain and multiple, highly branched arabinan domains. The galactan core is composed of approximately 30 alternating β(1→5) and β(1→6) linked galactofuranose residues. asm.orgasm.org Attached to this galactan core are large arabinan chains, which terminate in specific hexa-arabinofuranoside motifs. These terminal motifs are the sites of attachment for mycolic acids, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex that is essential for the cell wall's low permeability. asm.org

Lipoarabinomannan (LAM) is a major lipoglycan that is anchored in the mycobacterial plasma membrane via a phosphatidyl-myo-inositol moiety. asm.orguzh.ch Structurally, LAM features a mannan (B1593421) core that is extended by a large, branched arabinan domain consisting of 50 to 80 arabinofuranose residues. uzh.ch

Both AG and LAM are indispensable for the viability and virulence of mycobacteria. nih.govuzh.ch They are crucial for maintaining the structural integrity of the cell envelope, acting as a barrier that protects the bacterium from environmental stresses and antimicrobial agents. uzh.ch

Table 2: Key Arabinose-Containing Glycoconjugates in Mycobacterium

Glycoconjugate Location Structural Role of Arabinan Significance
Arabinogalactan (AG) Covalently linked to peptidoglycan Forms highly branched chains that serve as attachment points for mycolic acids. asm.org Essential for the structural integrity and low permeability of the cell wall. asm.orgasm.org

Other Microbial Glycoconjugates containing D-Arabinopyranose

D-Arabinose in its pyranose form is a key structural element in the surface glycoconjugates of several microorganisms, particularly certain parasites and bacteria. In these organisms, D-arabinopyranose is synthesized and incorporated into complex cell-surface molecules that are often crucial for viability and host-pathogen interactions.

In some trypanosomatid parasites, such as Crithidia fasciculata and Leishmania major, D-arabinose is utilized for the biosynthesis of the nucleotide sugar GDP-α-D-arabinopyranose (GDP-D-Arap). nih.govdundee.ac.uk This activated sugar is then used by D-arabinosyltransferases to add D-arabinopyranosyl residues to complex cell surface glycoconjugates, such as lipoarabinogalactan. nih.govdundee.ac.uk These molecules are involved in the parasite's interaction with its environment. Additionally, some bacterial natural products, such as the Grecocyclines from Streptomyces, have been found to contain D-arabinose as part of their structure. nih.gov

Impact on Polysaccharide Structure-Function Relationships

The inclusion of arabinose, and specifically the degree and pattern of its substitution as a side chain on polysaccharide backbones, has a profound impact on the physicochemical properties of these polymers.

Influence on Polymer Solubility and Viscosity

The solubility and viscosity of polysaccharides are heavily influenced by their ability to form intermolecular associations. The presence of arabinose side chains on a polymer backbone, such as the xylose backbone in arabinoxylans, plays a critical role in mediating these properties.

Solubility: Arabinose side chains sterically hinder the xylan backbone from aggregating and forming extensive hydrogen-bonded networks with other xylan chains. chemijournal.com This disruption of intermolecular association increases the polymer's interaction with water, thereby enhancing its solubility. mdpi.comchemijournal.com Generally, a higher degree of arabinose substitution on the xylan backbone leads to greater water solubility. mdpi.com Conversely, regions of the xylan backbone that are unsubstituted are more likely to align, leading to insolubility. chemijournal.com

Viscosity: Water-soluble arabinoxylans can form highly viscous solutions even at low concentrations. chemijournal.com The viscosity is influenced by the polymer's molecular weight and its conformation in solution. The arabinose side chains contribute to a more extended and rigid "worm-like" structure in solution, which increases the hydrodynamic volume of the polysaccharide and leads to higher viscosity. chemijournal.com Enzymatic removal of these arabinose side chains can lead to a decrease in both solubility and viscosity as the backbones are more free to aggregate. chemijournal.com

Changes in structural elements during physiological processes

The composition of arabinose-containing polysaccharides within cell walls is not static but changes dynamically during physiological processes such as plant growth and development. nih.gov These modifications alter the physical properties of the cell wall, allowing for processes like cell expansion and tissue differentiation.

During the early stages of seedling development in plants, cell walls are rich in polysaccharides like arabinose, which can account for a significant portion of the wall's dry weight. nih.gov As tissues mature and cell expansion ceases, the relative amount of these matrix polysaccharides, including arabinose, tends to decrease. nih.gov This indicates a regulated process of cell wall biosynthesis and modification.

Post-depositional changes to arabinoxylans in the cell wall are also thought to occur. It has been proposed that arabinoxylans are initially deposited with a high degree of arabinosyl substitution. Subsequently, specific enzymes called arabinofuranohydrolases may remove some of these arabinose residues. researchgate.net This "debranching" process would alter the properties of the arabinoxylan, potentially reducing its solubility and allowing for stronger interactions with other cell wall components like cellulose, thus contributing to the strengthening and rigidification of the cell wall as the tissue matures. researchgate.net

Computational and Theoretical Investigations of Beta D Arabinopyranose

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to explore the behavior of monosaccharides like beta-D-arabinopyranose. These techniques allow for the examination of conformational preferences, dynamic motions, and electronic characteristics that govern its biological function.

The conformational flexibility of pyranose rings is critical to their function. Computational studies of related pyranoses, such as β-D-xylopyranose and β-D-mannopyranose, have been used to map their conformational free-energy surfaces. nih.govarxiv.org These studies reveal the relative energies of different chair, boat, and skew-boat conformations. For instance, Car-Parrinello metadynamics simulations of β-D-mannopyranose have identified the ¹S₅ skew-boat conformation as being among the most stable and preactivated for enzymatic cleavage. nih.gov Density Functional Theory (DFT) has also been employed to analyze the potential energy surfaces of d-aldohexoses, providing insights into their stable conformers. scilit.com

While direct and extensive studies on the complete conformational energy landscape of isolated this compound are not prominently available in the reviewed literature, the methodologies applied to other pyranoses are instructive. Such analyses for this compound would involve calculating the potential energy as a function of its dihedral angles to identify the most stable chair conformations (e.g., ⁴C₁ or ¹C₄) and the energy barriers for interconversion through various boat and skew-boat transition states. The orientation of the hydroxyl groups plays a significant role in determining the conformational energy due to intramolecular hydrogen bonding and steric interactions. researchgate.net

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, capturing their motions and interactions with the solvent. Long-timescale MD simulations (in the order of hundreds of nanoseconds) of other β-D-pyranoses, such as glucose, mannose, and galactose, in aqueous solutions have provided detailed information on their structural and dynamic properties. nih.gov These simulations show that the formation of intramolecular hydrogen bonds in water is often a consequence of the transient proximity of hydroxyl groups rather than a primary force driving conformation. nih.gov

For this compound, MD simulations would elucidate the rotational dynamics of its hydroxyl groups and the puckering of the pyranose ring over time. Such simulations can also characterize the hydration shell, revealing how water molecules are structured around the sugar and the dynamics of sugar-water hydrogen bonds. acs.org In the context of biomolecular interactions, MD simulations have been used to assess the stability of protein-ligand complexes, showing that parameters like the root mean square deviation (RMSD) of the complex remain stable over the simulation time, indicating a persistent binding mode. nih.govnih.gov

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules with high accuracy. rsc.org For pyranoses like beta-D-galactopyranose and beta-D-mannopyranose, DFT calculations at the B3LYP/6-311++G** level of theory have been used to optimize the geometries of numerous conformers and determine their relative energies. researchgate.netnih.gov These studies highlight how the orientation of hydroxyl groups and the resulting intramolecular interactions significantly influence the molecule's stability. nih.gov

The application of these methods to this compound would allow for the calculation of various electronic properties, such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity and the nature of its interactions with other molecules, including the formation of hydrogen bonds. Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can quantify the strength of these hydrogen bonds and other stabilizing intramolecular interactions.

Biomolecular Interaction Analysis through Computational Methods

Understanding how this compound interacts with proteins is key to deciphering its biological roles. Computational techniques like molecular docking are instrumental in predicting and analyzing these interactions at an atomic level. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method has been applied to study the interaction of arabinose with various enzymes. For example, in a study with Arabitol dehydrogenase (ArDH), docking analysis was used to predict the binding conformation of arabinose within the enzyme's active site. bioinformation.net Similarly, the interaction of L-arabinose with the DNA gyrase of Mycobacterium tuberculosis has been investigated using molecular docking to identify potential inhibitory mechanisms. ijrra.net

In a study of a novel GH43 α-L-arabinofuranosidase/β-xylosidase, molecular docking was performed with related substrates like pNP β-D-xylopyranosides, revealing binding energies and interactions within the active site. nih.gov The binding energy for pNP β-D-xylopyranosides was calculated to be -7.8 kcal/mol. nih.gov Such studies provide a static picture of the binding event, which is often further refined and validated using molecular dynamics simulations. nih.gov

The binding of a sugar molecule to a protein is typically stabilized by a network of hydrogen bonds, as well as van der Waals and hydrophobic interactions. researchgate.net Computational analyses provide detailed information about these crucial interactions. Hydrogen bonds are particularly important for the specificity and stability of protein-carbohydrate complexes. harvard.edu

Docking studies reveal the specific amino acid residues that form hydrogen bonds with the hydroxyl groups of the sugar. For instance, in the docking of pNP β-D-xylopyranosides with a GH43 family enzyme, four hydrogen bonds were identified with the residues Gly243, Gln263, His245, and Gln246. nih.gov In another study, docking of arabinose into the active site of Arabitol dehydrogenase showed interactions with key residues that facilitate its enzymatic conversion. bioinformation.net These hydrogen bonding networks are critical for orienting the substrate correctly for catalysis or recognition. The details of these interactions, including the specific donor and acceptor atoms and the bond distances, can be visualized and quantified, providing a basis for understanding substrate specificity and for the rational design of inhibitors or enzyme variants. nih.govresearchgate.net

Molecular Docking of this compound with Proteins

Prediction of binding affinities and specificity

Computational biochemistry provides a powerful lens for predicting and understanding the binding affinities and specificities of carbohydrates like this compound to their protein targets. These methods are crucial for drug discovery and for deciphering the roles of carbohydrates in biological recognition events. A variety of computational techniques are employed to estimate the binding free energy (ΔGbind), which is a direct measure of binding affinity.

Commonly used approaches include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. They offer a balance between computational cost and accuracy, making them suitable for screening and ranking potential binding partners. More rigorous, but computationally intensive, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide highly accurate predictions of relative binding affinities by simulating a non-physical pathway between two states (e.g., a ligand in solution and the ligand in the binding site).

A practical example of these computational approaches can be seen in studies of D-(-)-arabinose, which exists in equilibrium with its pyranose forms, with tyrosinase. In silico docking simulations predicted a binding energy of -4.4 to -4.5 kcal/mol for D-arabinose with tyrosinase. Further molecular dynamics simulations identified key interactions with active site residues, demonstrating how these computational tools can reveal specific binding modes and affinities. nih.gov

Table 1: Computational Methods for Predicting Binding Affinity

Method Principle Typical Application
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. Scoring functions estimate binding affinity. Virtual screening of large compound libraries.
MM/PBSA & MM/GBSA Calculates binding free energy from MD simulation snapshots using molecular mechanics and continuum solvation models. Ranking binding affinities of different ligands to a single receptor.
Free Energy Perturbation (FEP) Calculates the free energy difference between two states by simulating a series of non-physical intermediate states. High-accuracy prediction of relative binding affinities for closely related ligands.

| Thermodynamic Integration (TI) | Calculates the free energy difference by integrating the derivative of the Hamiltonian with respect to a coupling parameter. | Similar to FEP, used for precise calculation of relative binding free energies. |

Analysis of Carbohydrate-Aromatic Interactions (e.g., CH/π stacking)

Carbohydrate-aromatic interactions, particularly CH/π stacking, are fundamental noncovalent forces that govern the recognition of sugars by proteins. These interactions occur between the electron-rich π-system of an aromatic amino acid side chain (Tryptophan, Tyrosine, Phenylalanine) and the relatively nonpolar C-H bonds on the face of the pyranose ring. Computational and theoretical investigations have been instrumental in quantifying the strength and geometric preferences of these interactions.

Quantum mechanical (QM) calculations are used to determine the precise interaction energies and to understand their electronic nature, which involves a combination of dispersion (van der Waals) and electrostatic forces. researchgate.net Studies on model systems, such as the interaction of β-D-galactose with aromatic residues, have shown that tryptophan generally forms the most favorable CH/π interactions, due to its large, electron-rich indole (B1671886) ring system. dtu.dk

Molecular dynamics (MD) simulations complement QM calculations by providing a dynamic view of these interactions within the context of a solvated protein-carbohydrate complex. researchgate.net MD simulations can reveal the flexibility and multiple possible orientations of the sugar in the binding pocket, showing that a favorable interaction energy can be maintained across a range of geometries. researchgate.netdtu.dk For this compound, the specific arrangement of its axial and equatorial C-H bonds would dictate the optimal stacking geometry and interaction partners, a feature that can be precisely modeled using these computational techniques.

Table 2: Typical Interaction Energies for Carbohydrate-Aromatic Stacking

Aromatic Residue Typical Interaction Energy (kcal/mol) Key Features
Tryptophan Most Favorable Large, electron-rich indole ring system allows for extensive contact. dtu.dk
Tyrosine Intermediate Benzene (B151609) ring with an electron-donating hydroxyl group. dtu.dk
Phenylalanine Least Favorable Unsubstituted benzene ring provides a less electron-rich π surface. dtu.dk

Note: Energies are context-dependent and vary based on the specific carbohydrate and protein environment.

Interactions with Carbohydrate-Binding Modules (CBMs)

Carbohydrate-Binding Modules (CBMs) are non-catalytic protein domains that function to bring enzymes into close and prolonged contact with their polysaccharide substrates, thereby enhancing catalytic efficiency. cazypedia.orgnih.gov Computational studies are vital for understanding the molecular basis of CBM specificity, particularly for complex, branched polysaccharides like arabinoxylans and arabinans, which contain arabinose residues.

Molecular docking and molecular dynamics (MD) simulations are key tools for investigating how CBMs recognize and bind to their targets. For instance, docking studies have been used to suggest how the xylan (B1165943) backbone of arabinoxylan is accommodated in the binding cleft formed at the interface of a CBM and its associated catalytic domain. cazypedia.org MD simulations can further validate these models, confirming the rigidity and stability of the complex and identifying the specific hydrogen bonds and CH/π stacking interactions that mediate binding. dtu.dkcazypedia.org

Several CBM families have been identified that interact with arabinose-containing polysaccharides. CBM family 42, for example, specifically binds to the arabinose side-chains of arabinoxylans and arabinan (B1173331). nih.govnih.gov Computational models, informed by crystal structures, show that these CBMs possess binding pockets that can precisely accommodate the L-arabinofuranosyl moiety. nih.gov These models reveal that key residues, such as aspartate and various aromatic amino acids, are critical for coordinating the hydroxyl groups and stacking against the sugar ring, respectively. nih.gov Through computational mutagenesis (where key residues are changed in silico), researchers can predict the impact of specific amino acids on binding affinity, guiding protein engineering efforts. nih.gov

Theoretical Spectroscopy and Structural Prediction

Computational Prediction of Spectroscopic Data (e.g., Circular Dichroism spectra)

Theoretical methods allow for the in silico prediction of spectroscopic data, providing a powerful tool for interpreting experimental results and linking them to specific molecular structures. Circular Dichroism (CD) spectroscopy is particularly sensitive to the conformation of chiral molecules like this compound.

The computational prediction of a CD spectrum is a complex task that requires high-level quantum mechanical calculations. researchgate.net Methods such as Time-Dependent Density Functional Theory (TDDFT) are commonly used to calculate the electronic transitions that give rise to the CD signal. The process involves first obtaining a stable 3D conformation of the molecule, often through geometry optimization, and then performing the TDDFT calculation to predict the rotational strengths of its electronic excitations. researchgate.net

Integration of MD Simulations with Spectroscopic Modeling

A single, static conformation is often insufficient to represent a flexible molecule like this compound in solution. To achieve a more accurate prediction of its spectroscopic properties, computational methods integrate molecular dynamics (MD) simulations with spectroscopic modeling. rsc.org This integrated approach accounts for the dynamic ensemble of conformations that the molecule adopts at a given temperature.

The typical workflow is as follows:

Conformational Sampling: An extended MD simulation of the molecule (e.g., this compound) is run in an explicit solvent (e.g., water). This simulation generates a trajectory containing thousands or millions of different molecular conformations over time.

Conformation Clustering: The vast number of conformations in the trajectory is analyzed and grouped into representative clusters based on structural similarity.

Spectroscopic Calculation: For each representative conformation, a quantum mechanical calculation (e.g., TDDFT) is performed to predict its individual CD spectrum. rsc.org

Ensemble Averaging: The final, predicted spectrum is obtained by taking a weighted average of the spectra from all representative conformations, with the weights determined by the population of each cluster according to Boltzmann statistics. researchgate.netrsc.org

This MD-based approach, sometimes termed MD-PMM (Perturbed Matrix Method), successfully reproduces the essential features of experimental CD spectra for monosaccharides like glucose and galactose by capturing the crucial influence of conformational fluctuations and solute-solvent interactions. rsc.org

Computational Modeling of Biochemical Pathways

Computational modeling of biochemical pathways allows for a systems-level understanding of metabolism. Genome-scale metabolic models (GEMs) are comprehensive in silico representations of the known metabolic reactions within an organism, derived from genomic and biochemical data. These models can be used to study the role of specific metabolites, such as this compound, within the broader metabolic network.

A key analytical technique used with GEMs is Flux Balance Analysis (FBA). FBA is a mathematical method that predicts the distribution of metabolic fluxes (i.e., the rates of all reactions in the network) at a steady state, assuming the organism is optimizing for a specific biological objective, such as maximizing growth (biomass production).

By using FBA, researchers can simulate how an organism utilizes a carbon source like arabinose. The model can predict the active pathways, the theoretical maximum yield of a desired product, and the effect of gene knockouts on the organism's viability. For example, computational models of Escherichia coli or pathogenic bacteria like Mycobacterium tuberculosis include pathways for arabinose transport and catabolism. These models can be used to identify essential enzymes in the arabinose utilization pathway, which could then be targeted for antimicrobial drug development. Furthermore, these models are foundational for metabolic engineering, guiding the design of microbial cell factories that can convert arabinose into valuable bioproducts.

Table 3: Key Compound Names Mentioned

Compound Name
This compound
D-(-)-arabinose
Tryptophan
Tyrosine
Phenylalanine
beta-D-galactose
Arabinoxylan
Arabinan
Xylan
D-glucose
D-galactose

Kinetic and mechanistic studies of enzymatic reactions

Computational studies have significantly advanced the understanding of the kinetics and mechanisms of enzymatic reactions involving arabinose. These investigations often focus on enzymes crucial for arabinose transport, metabolism, and processing.

Molecular Dynamics and Simulation of Enzyme-Substrate Interactions: Molecular dynamics simulations have been employed to study the interactions between arabinose and various proteins. For example, simulations of the Escherichia coli arabinose-binding protein (ABP), a key component of the arabinose transport system, have revealed the dynamic changes that occur upon ligand binding. nih.gov These studies show that the binding of a sugar ligand induces global changes in the protein's dynamics, which can contribute favorably to the entropy of binding. nih.gov Simulations have also been used to probe the effects of specific mutations, such as the Met108→Leu108 mutation in ABP, which was shown to alter van der Waals interactions with the ligand and consequently affect the protein's internal motions. jlu.edu.cnjst.go.jp

In the case of D-xylose isomerase, an enzyme that can isomerize L-arabinose to L-ribulose, a combination of X-ray/neutron crystallography and computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) and MD simulations have been used. nih.gov These studies have provided structural evidence that the enzyme distorts the L-arabinose substrate into a high-energy conformation within the reactive Michaelis complex, which helps to explain the enzyme's apparent high Michaelis constant (KM) for this sugar. nih.govresearchgate.net

Kinetic Modeling: Kinetic models are developed to describe the rates of transport and enzymatic conversion. A kinetic model for the arabinose transport system mediated by the arabinose-binding protein was developed based on the premise that the forward transport rate significantly exceeds the dissociation rate of the binding protein from the membrane complex. nih.gov This model successfully interpreted the transport phenotypes of wild-type and various mutant binding proteins. nih.gov In the study of α-L-arabinofuranosidases, enzymes that cleave arabinose from polysaccharides, kinetic parameters are determined to understand their specificity and efficiency. nih.govnih.gov For instance, one novel α-L-arabinofuranosidase from Caldicellulosiruptor saccharolyticus was characterized by determining its kinetic parameters against synthetic substrates like p-nitrophenyl α-L-arabinofuranoside. nih.gov

Table 1: Summary of Computational and Kinetic Studies on Arabinose-Interacting Enzymes
Enzyme/ProteinOrganismMethodologyKey FindingsReference
Arabinose-Binding Protein (ABP)Escherichia coliNMR Relaxation, Molecular Dynamics SimulationLigand binding causes a global increase in protein dynamics, contributing a favorable entropic component to binding. nih.gov
D-xylose Isomerase (XI)Streptomyces sp.X-ray/Neutron Crystallography, QM/MM, MD-FEP SimulationSubstrate L-arabinose is distorted to a high-energy conformation in the active site; proposed mechanism for isomerization. nih.gov
TyrosinaseMushroomMolecular Docking, Molecular Dynamics, Inhibition KineticsD-(−)-arabinose acts as a reversible, mixed-type inhibitor, binding to active site residues HIS85, HIS259, and HIS263. nih.gov
α-L-arabinofuranosidase (XacAbf51)Xanthomonas axonopodisMass Spectrometry, X-ray CrystallographyDetermined Michaelis–Menten kinetic parameters for the cleavage of internal arabinofuranosyl di-substitutions from arabinoxylan. nih.govresearchgate.net

Modeling of genetic circuits involving arabinose metabolism

Arabinose metabolism, particularly the L-arabinose operon in E. coli, is a classic model system for gene regulation. Computational modeling has been instrumental in understanding its complex dynamics and in engineering synthetic genetic circuits that utilize its components.

Modeling the Arabinose Operon: The L-arabinose operon features complex regulation, including a single protein, AraC, that acts as both a repressor and an activator. clemson.eduasm.org In the absence of arabinose, AraC forms a DNA loop by binding to two distant operator sites, araO2 and araI, repressing transcription. nih.govoup.com When arabinose is present, it binds to AraC, causing a conformational change that leads AraC to bind to adjacent araI sites, activating transcription. clemson.eduasm.org

Computational models have been developed to capture this behavior. Boolean network models, for instance, have been used to represent the on/off states of the genes and proteins in the operon. clemson.edu Such models successfully capture the bistability of the system under specific conditions (medium arabinose, no glucose) and correctly predict the steady states under other environmental conditions. clemson.edu Other approaches have used state space representation and systems of differential equations to model the mass-action kinetics of the molecular interactions. dtic.milosti.gov These models help to analyze the system's control methodology and dynamic responses. dtic.mil

Synthetic Genetic Circuits: The components of the arabinose operon, especially the arabinose-inducible PBAD promoter and the AraC regulator, are widely used in synthetic biology to construct genetic circuits with controllable gene expression. asm.orgbiorxiv.org Computational modeling is crucial for the design and analysis of these synthetic circuits.

Unstructured kinetic models, often based on Michaelis-Menten kinetics and ordinary differential equations (ODEs), have been used to simulate the behavior of arabinose-based genetic switches. nih.govnih.gov These models can recapitulate the dynamic shift from cell growth to product formation, which is controlled by the concentration of arabinose in the medium. nih.govnih.gov They also serve as diagnostic tools to identify metabolic bottlenecks and troubleshoot circuit design. nih.gov ODE-based models have also been developed for low-cost genetic circuits that use a positive feedback loop induced by arabinose to achieve sustained protein production from a small initial stimulus. biorxiv.orgresearchgate.net

Furthermore, arabinose-inducible systems have been incorporated into more complex logic circuits, such as genetic decoders that produce different outputs in response to combinations of inputs like glucose and arabinose. osti.gov The design of these circuits is often guided by optimization-based computational frameworks that can identify the optimal component connectivity to achieve the desired function. osti.gov Network analysis reveals that the natural L-arabinose system embodies an indirect coherent feedforward (ICF) loop, a network topology that can be harnessed to optimize the fold-change activation of promoters in synthetic constructs. oup.com

Table 2: Computational Modeling Approaches for Arabinose-Related Genetic Circuits
Model TypeSystem ModeledKey Features and InsightsReference
Boolean NetworkE. coli L-arabinose OperonCaptures bistability and biological steady states; models DNA looping and dual activator/repressor role of AraC. clemson.edu
Unstructured Kinetic Model (ODEs)Arabinose-based Genetic SwitchSimulates dynamic partitioning of carbon flux between cell growth and product formation; recapitulates tunability based on initial arabinose concentration. nih.govnih.gov
ODE-based ModelSynthetic Positive Feedback CircuitModels a circuit where a small amount of arabinose can trigger sustained protein production; allows for stability analysis. biorxiv.orgresearchgate.net
Network Topology AnalysisL-arabinose Utilization SystemIdentifies the natural system as an indirect coherent feedforward (ICF) loop, which can be used to improve promoter fold-change in synthetic circuits. oup.com
Optimization-based Framework (ODEs)Genetic Decoder (Arabinose/Glucose inputs)Automatically identifies circuit components and connectivity to achieve multi-input logic functions. osti.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for beta-D-Arabinopyranose, and how do their yields and purity compare under varying conditions?

  • Methodological Answer : this compound can be synthesized via catalytic hydrogenation of arabinose derivatives or enzymatic epimerization of related monosaccharides. For instance, catalytic hydrogenation using palladium-based catalysts under controlled pH (4.0–6.0) typically yields 60–75% purity, while enzymatic methods with L-arabinose isomerase may achieve higher stereoselectivity (>90%) but require longer reaction times (24–48 hrs) . Researchers should validate purity via HPLC coupled with refractive index detection, comparing retention times against authenticated standards .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming anomeric configuration and ring conformation. Key markers include:

  • ¹H NMR : Doublet signals at δ 5.2–5.4 ppm (anomeric proton) with coupling constants (J ≈ 3–4 Hz) indicating β-configuration.
  • ¹³C NMR : Resonances at δ 95–100 ppm for the anomeric carbon.
    Pair with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to assess purity and quantify isomeric impurities .

Q. How can researchers optimize solvent systems for this compound crystallization to achieve high-resolution structural data?

  • Methodological Answer : Use mixed-solvent systems (e.g., ethanol-water ratios of 7:3 v/v) to balance solubility and nucleation rates. Slow evaporation at 4°C promotes single-crystal formation suitable for X-ray diffraction. For recalcitrant samples, employ seeding techniques with pre-characterized microcrystals. Monitor crystal growth via polarized light microscopy to avoid polymorphic contamination .

Advanced Research Questions

Q. What strategies can resolve contradictions between theoretical predictions and experimental observations of this compound's anomeric equilibrium in aqueous solutions?

  • Methodological Answer : Discrepancies often arise from solvent polarity and temperature effects. Conduct NMR titration experiments (298–318 K) to track anomeric ratio shifts, complemented by Density Functional Theory (DFT) calculations to model solvent interactions. For example, if α-anomer dominance is observed despite β-predominance in simulations, re-evaluate solvation entropy contributions using molecular dynamics (MD) simulations with explicit water models .

Q. How should researchers design comparative studies to investigate the differential biological activity between this compound and its C-3 epimer in glycoconjugate systems?

  • Methodological Answer : Synthesize glycoconjugates (e.g., arabinogalactan-proteins) with controlled epimer content via chemo-enzymatic methods. Use Surface Plasmon Resonance (SPR) to compare binding affinities to lectins (e.g., Aleuria aurantia lectin). For in vivo studies, employ knockout cell lines (e.g., Arabidopsis thaliana mutants) to isolate the role of C-3 hydroxyl configuration in immune response modulation .

Q. What multivariate analysis approaches are appropriate for deconvoluting the effects of temperature, pH, and ionic strength on this compound's glycosidic bond stability?

  • Methodological Answer : Apply a Central Composite Design (CCD) within Response Surface Methodology (RSM) to model interactions. Measure bond hydrolysis rates via kinetic assays (UV-Vis monitoring at 280 nm) under factorial conditions (pH 3–7, 25–60°C, 0–1M NaCl). Use Partial Least Squares Regression (PLSR) to identify dominant factors, validated by bootstrapping (n=500 iterations) .

Data Presentation Guidelines

  • Tabular Data : Include comparative tables for synthetic yields (e.g., catalyst type vs. reaction time) and spectral data (e.g., NMR shifts across solvents).
  • Statistical Reporting : For advanced analyses, report p-values, confidence intervals (95%), and effect sizes (Cohen’s d) to contextualize significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Arabinopyranose
Reactant of Route 2
beta-D-Arabinopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.